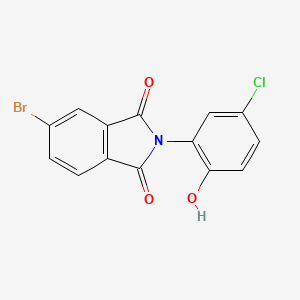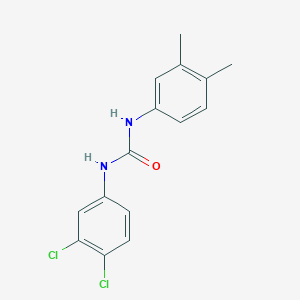![molecular formula C16H16Br2Cl2N4S2 B5836072 N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide](/img/structure/B5836072.png)
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethylideneamino, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, followed by the introduction of the dichlorophenyl and ethylideneamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new products with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and dichlorophenyl-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4S2.2BrH/c1-8(11-4-5-12(17)13(18)6-11)21-22-16-20-14(7-23-16)15-9(2)19-10(3)24-15;;/h4-7H,1-3H3,(H,20,22);2*1H/b21-8+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBXURGBSMWVDJ-NKKZPMODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NN=C(C)C3=CC(=C(C=C3)Cl)Cl.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYACETAMIDE](/img/structure/B5836001.png)






![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)
